N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
The molecule “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a nitro group attached to a thiophene ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The bromophenyl, oxadiazole, and nitrothiophene groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom on the bromophenyl group is likely to be reactive and could undergo nucleophilic substitution reactions . The nitro group on the thiophene ring could potentially undergo reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without halogens .Scientific Research Applications
Antidiabetic Applications
A study described the synthesis of dihydropyrimidine derivatives, including compounds similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide, evaluating their in vitro antidiabetic activity. These compounds were tested for α-amylase inhibition, indicating potential applications in antidiabetic therapy (J. Lalpara et al., 2021).
Anticancer Evaluation
Research focusing on the synthesis and evaluation of similar compounds for anticancer activity against various cancer cell lines has been conducted. These studies provide a foundation for developing new therapeutic agents targeting specific cancer types, demonstrating the potential of this compound derivatives in oncology (B. Ravinaik et al., 2021).
Antimicrobial Activity
Several studies have synthesized derivatives of this compound to evaluate their antimicrobial efficacy. These compounds showed significant antibacterial and antifungal activities, underscoring their potential as templates for developing new antimicrobial agents (Carmen Limban et al., 2011).
Novel Synthetic Approaches
Research has also focused on novel synthetic methods for producing oxadiazole derivatives, which are essential for the pharmaceutical industry. These studies provide insights into the chemical synthesis of complex molecules, including this compound, enhancing the efficiency and applicability of these compounds in various scientific applications (Shaoqing Du et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4O4S/c14-8-3-1-7(2-4-8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHREMPRIXZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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